1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene
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Description
1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.3. The purity is usually 95%.
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Scientific Research Applications
Photophysical Applications and Material Science
- Electrosynthesis and Spectroscopic Characterization : Polymers derived from methoxybenzenes, such as 1-methoxy-4-ethoxybenzene, have been electrosynthesized and characterized, showing potential applications in organic electronics due to their solubility and electrical conductivity properties (Moustafid et al., 1991).
Catalysis and Organic Synthesis
- Oxidation Catalysis : Research on methoxy-substituted benzenes' oxidation catalyzed by methyltrioxorhenium (VII) demonstrates the potential of these compounds in synthesizing p-benzoquinones, which are valuable intermediates in organic synthesis (Adam et al., 1995).
- Bifunctional Catalysis : Studies on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules over bifunctional catalysts showcase the application of methoxybenzenes in refining biomass-derived products into valuable chemicals (Zhu et al., 2011).
Liquid Crystals and Mesomorphic Behavior
- Mesomorphic Series Investigation : The synthesis and investigation of a new mesomorphic series related to methoxy phenyl-imino-4′-(3-methoxyphenyl)-4″-alkoxybenzoates reveal their potential in creating materials with specific thermal and optical properties, useful for display technologies and photonic applications (Altowyan et al., 2021).
Photoinitiation in Polymer Chemistry
- Photoinitiator Decomposition : The study on the photodecomposition of α-methoxydeoxybenzoin and its derivatives highlights their roles as photoinitiators in polymer chemistry, facilitating controlled polymerization processes (Groenenbook et al., 1982).
Advanced Synthetic Methods
- Synthetic Approaches to Ethers : Innovative methods for the synthesis of ethers using 1-methoxymethylbenzotriazole, showcasing the versatility of methoxybenzene derivatives in creating complex organic molecules (Katritzky et al., 1991).
Properties
IUPAC Name |
[(E)-(2-methoxyphenyl)methylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-7-9-13(10-8-12)16(18)20-17-11-14-5-3-4-6-15(14)19-2/h3-11H,1-2H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEACXEGKAABAGA-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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